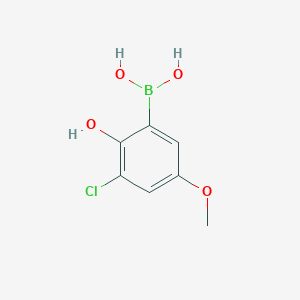
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a chemical compound that features a pyrrolidine ring, an ethyl group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide typically involves the reaction of pyrrolidine derivatives with acrylamide. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through the nucleophilic addition of the pyrrolidine nitrogen to the acrylamide carbonyl group, followed by the elimination of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
N-Methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
N-Vinylpyrrolidone: Features a vinyl group instead of an acrylamide moiety
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is unique due to the combination of its pyrrolidine ring, ethyl group, and acrylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
N-ethyl-N-pyrrolidin-3-ylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3 |
InChIキー |
HKQURIJHXOLGRE-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCNC1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
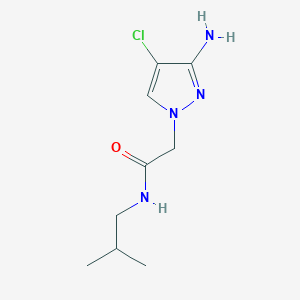
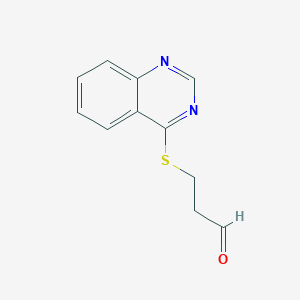
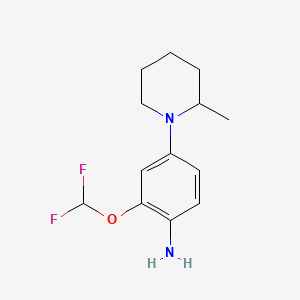
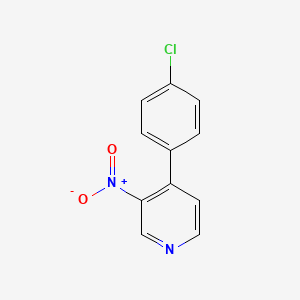
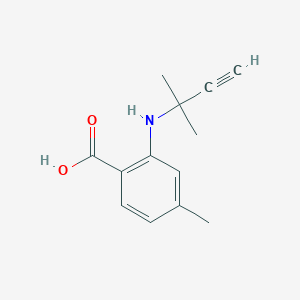
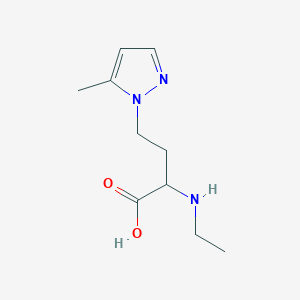
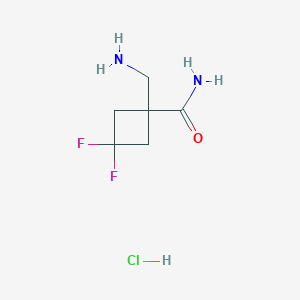
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
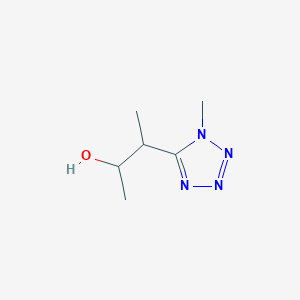

amine](/img/structure/B15326459.png)

